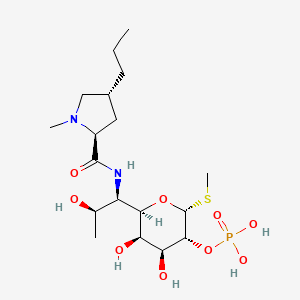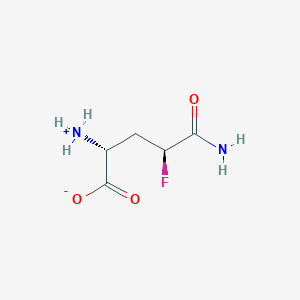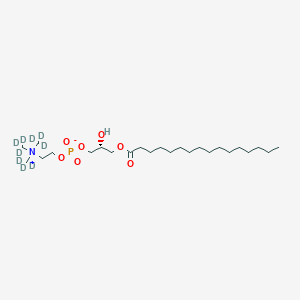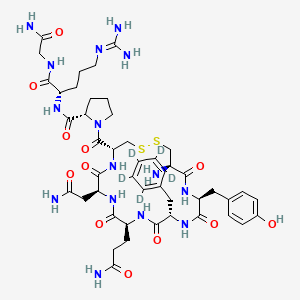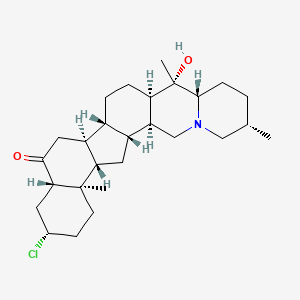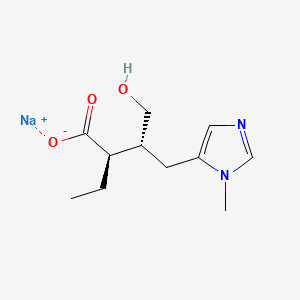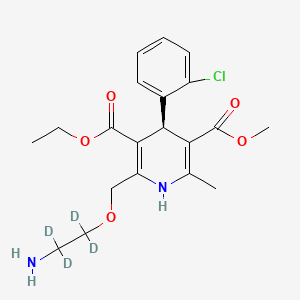
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol is a derivative of D-myo-inositol, a compound that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol typically involves the protection of hydroxyl groups on the D-myo-inositol molecule. This can be achieved through the use of cyclohexylidene and phenylmethyl protecting groups. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of these protective groups.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis techniques, including batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as signal transduction and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6-Hexa-O-benzyl-D-myo-inositol: Another derivative of D-myo-inositol with benzyl protecting groups.
2,3,4,5,6-Penta-O-benzyl-D-myo-inositol: A similar compound with five benzyl groups.
Propiedades
Número CAS |
152697-26-2 |
|---|---|
Fórmula molecular |
C₂₆H₃₂O₆ |
Peso molecular |
440.53 |
Sinónimos |
Spiro[1,3-benzodioxole-2,1’-cyclohexane], D-myo-inositol deriv. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


